![molecular formula C12H25N3O3S B7078443 N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7078443.png)
N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylamino group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be attached through a sulfonation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with neurotransmitter receptors, while the methanesulfonamide group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide
- N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]ethanesulfonamide
- N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]propanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-9(2)11(14(3)4)12(16)15-7-6-10(8-15)13-19(5,17)18/h9-11,13H,6-8H2,1-5H3/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVISIODDIGEIJA-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NS(=O)(=O)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)NS(=O)(=O)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1-ethyl-3,3-dimethylpiperazin-2-one](/img/structure/B7078364.png)
![[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7078371.png)
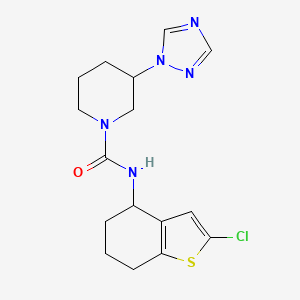
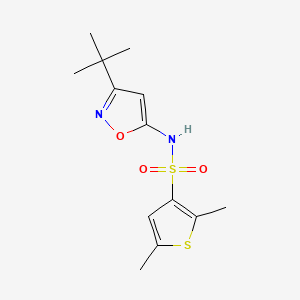
![3-oxo-N-[(4-propoxyphenyl)methyl]-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide](/img/structure/B7078413.png)
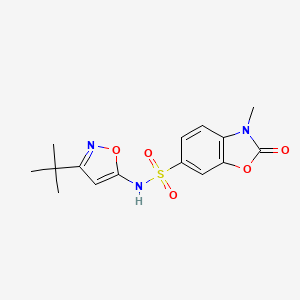
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B7078422.png)
![2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide](/img/structure/B7078425.png)
![[3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7078427.png)
![N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7078433.png)
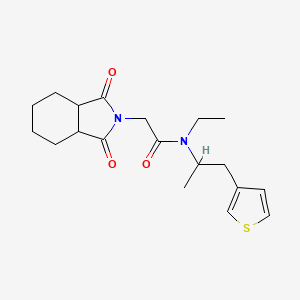
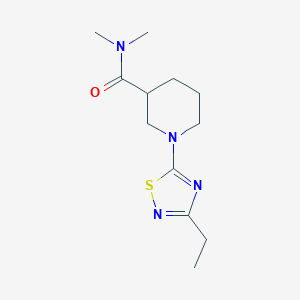
![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7078469.png)
